

An In-depth Technical Guide to the Off-Target Effects of Crenolanib

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenolanib is an orally bioavailable benzimidazole compound that functions as a potent, type I inhibitor of class III receptor tyrosine kinases (RTKs).[1] It was initially developed as a highly selective inhibitor of Platelet-Derived Growth Factor Receptors (PDGFRA and PDGFRB).[2] Subsequent research revealed its potent activity against FMS-like Tyrosine Kinase 3 (FLT3), including wild-type and various mutant forms that drive malignancies like Acute Myeloid Leukemia (AML).[1][3] Unlike type II inhibitors that bind to the inactive kinase conformation, crenolanib is a type I inhibitor that binds to the active "DFG-in" conformation.[1] This characteristic allows it to inhibit mutants that are resistant to type II inhibitors.[2] While highly selective for its primary targets, understanding the off-target profile of crenolanib is critical for predicting potential adverse effects and identifying opportunities for therapeutic expansion.

Quantitative Summary of Crenolanib's Kinase Activity

Crenolanib's potency is highest against its intended targets, FLT3 and PDGFRA/B. However, kinome profiling reveals activity against other kinases, typically at higher concentrations. The following table summarizes the inhibitory activity of crenolanib against on-target and notable off-target kinases.



Target Class	Kinase	Activity Metric	Value (nM)	Notes
Primary On- Targets	FLT3 (Wild-Type & ITD)	IC50	~2	Potent inhibition of wild-type and common activating mutations.[4]
FLT3 (D835 Mutants)	IC50	8.8 - 20	Retains activity against resistance- conferring TKD mutations.[1][4]	
PDGFRA	IC50	~10	High potency against the alpha isoform.[1]	-
PDGFRB	IC50	~1.2	High potency against the beta isoform.[1]	
Key Off-Targets	KIT (c-Kit)	IC50	67	Approximately 100-fold less selective for KIT than for FLT3.[1] [2]
KIT (D816V Mutant)	IC50	2.5	Increased potency against this activating mutation found in mastocytosis.[1]	
ULK2	% Inhibition @ 100nM	>50%	Identified in kinome scans as a potential off-target.[5]	-
MLK1	% Inhibition @ 100nM	>50%	Identified in kinome scans as	-







			a potential off- target.[5]
TRKA	% Inhibition @ 100nM	>50%	Identified in
			kinome scans as
			a potential off-
			target.[5]

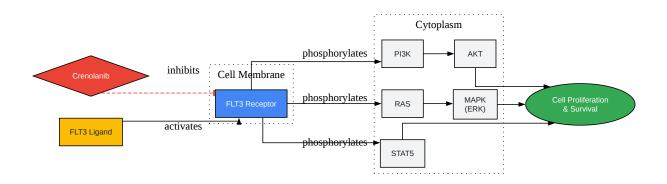
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

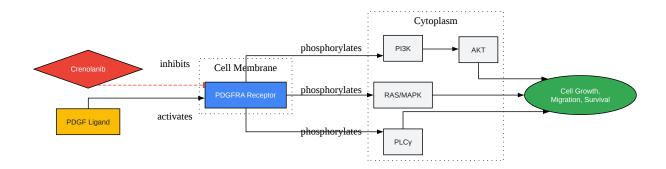
Signaling Pathway Analysis On-Target Signaling Pathways

Crenolanib exerts its primary therapeutic effect by inhibiting the downstream signaling cascades of FLT3 and PDGFRA. These pathways are crucial for cell proliferation, survival, and differentiation.[6][7]

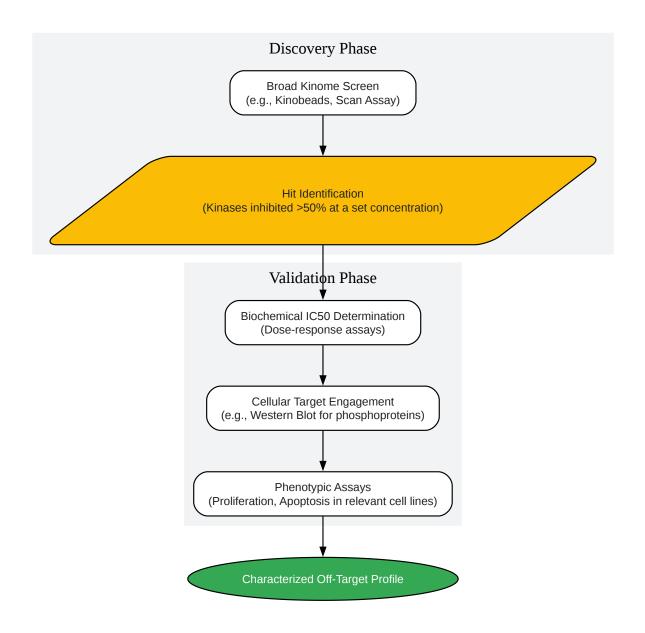
FLT3 Signaling: In hematopoietic cells, the binding of FLT3 Ligand (FL) induces receptor dimerization and autophosphorylation, activating multiple downstream pathways, including PI3K/AKT, RAS/MAPK, and STAT5.[6][8] Activating mutations, such as internal tandem duplications (FLT3-ITD), cause constitutive activation of these pathways, leading to uncontrolled cell growth in AML.[9] Crenolanib blocks the ATP-binding site, preventing receptor phosphorylation and shutting down these pro-survival signals.











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